molecular formula C4HCl2F5O B14618792 1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane CAS No. 58707-63-4

1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane

Cat. No.: B14618792
CAS No.: 58707-63-4
M. Wt: 230.94 g/mol
InChI Key: XDUXBQVPYSZXDG-UHFFFAOYSA-N
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Description

1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane typically involves multiple steps, starting with the preparation of the cyclopropane ring followed by the introduction of halogen atoms. One common method involves the reaction of a suitable cyclopropane precursor with chlorinating and fluorinating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can help in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The cyclopropane ring can participate in addition reactions, leading to ring-opening and formation of new compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving halogenated organic molecules and their interactions with biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms and the cyclopropane ring can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. The exact pathways and targets depend on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-[dichloro(fluoro)methoxy]-1,1,2,2-tetrafluoroethane
  • 2-Chloroethyl methyl ether
  • 1,1,2,2-Tetrafluoroethane

Uniqueness

1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane is unique due to its specific arrangement of halogen atoms and the presence of a cyclopropane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

58707-63-4

Molecular Formula

C4HCl2F5O

Molecular Weight

230.94 g/mol

IUPAC Name

1-chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane

InChI

InChI=1S/C4HCl2F5O/c5-1(7)12-4(11)2(6,8)3(4,9)10/h1H

InChI Key

XDUXBQVPYSZXDG-UHFFFAOYSA-N

Canonical SMILES

C(OC1(C(C1(F)Cl)(F)F)F)(F)Cl

Origin of Product

United States

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